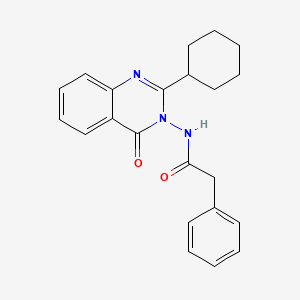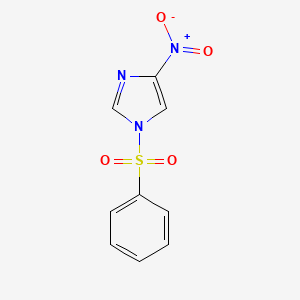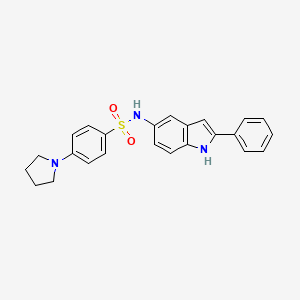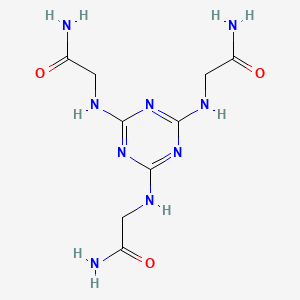
2,2',2''-((1,3,5-Triazine-2,4,6-triyl)tris(azanediyl))triacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2’,2’'-((1,3,5-Triazine-2,4,6-triyl)tris(azanediyl))triacetamide is a triazine derivative known for its versatile applications in various scientific fields. This compound is characterized by the presence of three acetamide groups attached to a triazine ring, making it a valuable molecule in synthetic chemistry and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’,2’'-((1,3,5-Triazine-2,4,6-triyl)tris(azanediyl))triacetamide typically involves the reaction of cyanuric chloride with amines under controlled conditions. The process can be summarized as follows:
Starting Materials: Cyanuric chloride and amines.
Reaction Conditions: The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, under an inert atmosphere (e.g., nitrogen) to prevent oxidation.
Temperature: The reaction is typically conducted at low temperatures (0-5°C) to control the reactivity of cyanuric chloride.
Workup: After the reaction is complete, the product is purified by recrystallization or chromatography to obtain the desired compound.
Industrial Production Methods
In industrial settings, the production of 2,2’,2’'-((1,3,5-Triazine-2,4,6-triyl)tris(azanediyl))triacetamide may involve large-scale batch or continuous processes. The key steps include:
Bulk Synthesis: Using large reactors to mix cyanuric chloride and amines under controlled conditions.
Purification: Employing techniques such as distillation, crystallization, or chromatography to isolate and purify the compound.
Quality Control: Ensuring the final product meets the required specifications through rigorous testing and analysis.
Analyse Chemischer Reaktionen
Types of Reactions
2,2’,2’'-((1,3,5-Triazine-2,4,6-triyl)tris(azanediyl))triacetamide can undergo various chemical reactions, including:
Substitution Reactions: The triazine ring can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The acetamide groups can be hydrolyzed to form corresponding carboxylic acids and amines.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, and alcohols are commonly used nucleophiles in substitution reactions.
Oxidizing Agents: Hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Hydrolysis Conditions: Acidic or basic conditions can be employed for hydrolysis reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield substituted triazine derivatives, while hydrolysis can produce carboxylic acids and amines.
Wissenschaftliche Forschungsanwendungen
2,2’,2’'-((1,3,5-Triazine-2,4,6-triyl)tris(azanediyl))triacetamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Employed in the development of bioactive compounds and as a reagent in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial materials.
Wirkmechanismus
The mechanism of action of 2,2’,2’'-((1,3,5-Triazine-2,4,6-triyl)tris(azanediyl))triacetamide involves its interaction with specific molecular targets and pathways. The triazine ring can form stable complexes with metal ions, which can influence various biochemical processes. Additionally, the compound’s ability to undergo substitution reactions allows it to modify biological molecules, potentially leading to therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4,6-Tris(aminomethyl)-1,3,5-triazine: Another triazine derivative with similar reactivity and applications.
2,4,6-Tris(thiomethyl)-1,3,5-triazine: A sulfur-containing triazine compound with distinct chemical properties.
2,4,6-Tris(hydroxymethyl)-1,3,5-triazine: A hydroxylated triazine derivative used in various applications.
Uniqueness
2,2’,2’'-((1,3,5-Triazine-2,4,6-triyl)tris(azanediyl))triacetamide is unique due to its specific arrangement of acetamide groups, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
Eigenschaften
CAS-Nummer |
61445-99-6 |
|---|---|
Molekularformel |
C9H15N9O3 |
Molekulargewicht |
297.27 g/mol |
IUPAC-Name |
2-[[4,6-bis[(2-amino-2-oxoethyl)amino]-1,3,5-triazin-2-yl]amino]acetamide |
InChI |
InChI=1S/C9H15N9O3/c10-4(19)1-13-7-16-8(14-2-5(11)20)18-9(17-7)15-3-6(12)21/h1-3H2,(H2,10,19)(H2,11,20)(H2,12,21)(H3,13,14,15,16,17,18) |
InChI-Schlüssel |
FAVODZVRTOSRCI-UHFFFAOYSA-N |
Kanonische SMILES |
C(C(=O)N)NC1=NC(=NC(=N1)NCC(=O)N)NCC(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl (S)-5-(difluoromethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxylate](/img/structure/B12935199.png)
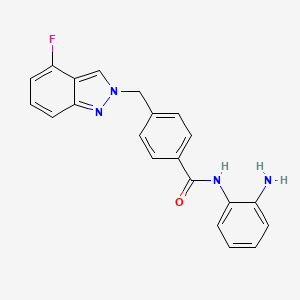
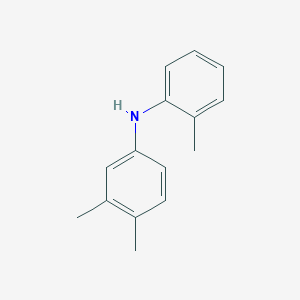
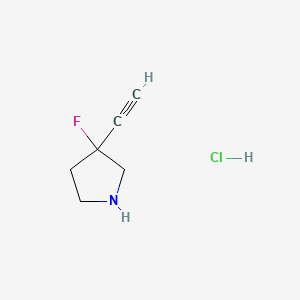
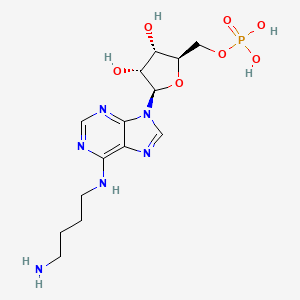

![Potassium ((1,4-dioxaspiro[4.5]decan-8-ylidene)methyl)trifluoroborate](/img/structure/B12935247.png)
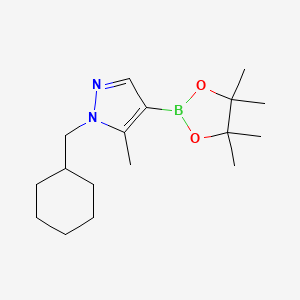
![2-Chloro-4-((1S,3R,5R)-2,3-dihydroxy-3-(hydroxymethyl)-8-azabicyclo[3.2.1]octan-8-yl)-3-methylbenzonitrile](/img/structure/B12935262.png)

